5-(2-Methylprop-1-en-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-(2-methylprop-1-enyl)pyrimidine |
InChI |
InChI=1S/C8H10N2/c1-7(2)3-8-4-9-6-10-5-8/h3-6H,1-2H3 |
InChI Key |
MXHFRSDDJQUJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CN=CN=C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 2 Methylprop 1 En 1 Yl Pyrimidine
Retrosynthetic Analysis and Strategic Disconnections of the Target Compound
A retrosynthetic analysis of 5-(2-methylprop-1-en-1-yl)pyrimidine reveals several strategic disconnections for its synthesis. The most logical approach involves the formation of the C5-alkenyl bond, leading to readily available pyrimidine (B1678525) precursors.
Primary Disconnections:
Carbon-Carbon Bond Formation via Cross-Coupling: The most prominent disconnection is at the C5-isobutenyl bond. This suggests a transition metal-catalyzed cross-coupling reaction between a 5-functionalized pyrimidine and an appropriate isobutenyl partner. Key precursors for this strategy include:
5-Halopyrimidines (e.g., 5-bromopyrimidine (B23866) or 5-iodopyrimidine)
5-Pyrimidylboronic acid or its esters
5-Pyrimidylstannanes
Isobutenylboronic acid or its esters
Isobutenylstannanes
Olefin Synthesis via Carbonyl Condensation: An alternative disconnection involves the formation of the double bond of the isobutenyl group. This points towards olefination reactions of a C5-carbonyl pyrimidine derivative. This strategy would start from:
5-Formylpyrimidine or 5-acetylpyrimidine (B120317)
An appropriate phosphorus ylide (for a Wittig reaction) or a phosphonate (B1237965) ester (for a Horner-Wadsworth-Emmons reaction).
Direct C-H Functionalization: A more contemporary and atom-economical disconnection involves the direct formation of the C5-C(alkenyl) bond via C-H activation of the parent pyrimidine ring. This is a highly desirable but often challenging transformation.
These primary disconnections form the basis for the various synthetic strategies discussed in the subsequent sections.
Evolution of Synthetic Routes and Methodological Advancements
Historically, the synthesis of 5-alkenylpyrimidines often relied on multi-step sequences with harsh reaction conditions and limited functional group tolerance. Early methods might have involved the generation of an organometallic pyrimidine derivative followed by alkylation, or condensation reactions with limited control over stereoselectivity.
The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of such compounds. The development of Suzuki-Miyaura, Stille, and Heck couplings provided highly efficient and selective methods for the formation of C-C bonds on the pyrimidine core. illinois.edu
More recent advancements have focused on:
Improved Catalytic Systems: The development of more active and stable palladium catalysts with sophisticated phosphine (B1218219) ligands has enabled couplings with a broader range of substrates under milder conditions and with lower catalyst loadings. jocpr.com
Direct C-H Activation: The exploration of direct C-H functionalization offers a more sustainable and efficient route by avoiding the pre-functionalization of the pyrimidine ring. researchgate.net
Green Chemistry Approaches: The incorporation of green chemistry principles, such as the use of microwave irradiation, aqueous reaction media, and recyclable catalysts, is a significant trend in modern synthetic chemistry. researchgate.netnih.gov
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in the efficient synthesis of this compound. Both transition metal-mediated and, more recently, organocatalytic and biocatalytic strategies can be envisioned for its construction.
Transition metal-catalyzed cross-coupling reactions are the most established and versatile methods for the synthesis of 5-alkenylpyrimidines.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a 5-halopyrimidine with an isobutenylboronic acid or its ester, or conversely, the coupling of a 5-pyrimidylboronic acid with an isobutenyl halide. rsc.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.
| Entry | Halopyrimidine | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromopyrimidine | Isobutenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 |
| 2 | 5-Iodopyrimidine | Isobutenyl MIDA boronate | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 90 | 92 |
Stille Coupling: The Stille coupling utilizes an organotin reagent, such as the coupling of 5-bromopyrimidine with isobutenyltributylstannane, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While highly effective, the toxicity of organotin compounds is a significant drawback.
| Entry | Halopyrimidine | Stannane (B1208499) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodopyrimidine | Isobutenyltributylstannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 90 |
| 2 | 5-Bromopyrimidine | Isobutenyltributylstannane | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI | NMP | 80 | 88 |
Heck Reaction: The Heck reaction provides a direct route for the alkenylation of 5-halopyrimidines with isobutylene. wikipedia.org This reaction is catalyzed by a palladium salt in the presence of a base and often a phosphine ligand.
| Entry | Halopyrimidine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodopyrimidine | Isobutylene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 78 |
| 2 | 5-Bromopyrimidine | Isobutylene | PdCl₂ (5) | - | K₂CO₃ | DMA | 120 | 72 |
While less explored for this specific transformation, organocatalytic and biocatalytic approaches represent emerging areas with potential for the synthesis of this compound.
Organocatalysis: An organocatalytic approach could potentially be employed in the synthesis of a precursor, for instance, in an asymmetric aldol (B89426) reaction to construct a side chain that is later converted to the isobutenyl group. However, direct organocatalytic C-H alkenylation of pyrimidines is not yet a well-established methodology.
Biocatalysis: Biocatalytic methods, employing enzymes, could offer highly selective and environmentally benign synthetic routes. For example, an engineered enzyme could potentially catalyze the coupling of a pyrimidine derivative with an isobutenyl precursor. Research in this area is still in its early stages for this class of compounds.
Application of Green Chemistry Principles in Synthetic Protocols
The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. For the synthesis of this compound, several green strategies can be implemented:
Use of Greener Solvents: Replacing traditional volatile organic solvents like toluene and DMF with more environmentally friendly alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact. core.ac.uk
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and sometimes higher yields compared to conventional heating. researchgate.net
Catalyst Recycling: The use of heterogeneous catalysts or catalysts immobilized on solid supports can facilitate their recovery and reuse, reducing waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as direct C-H activation, improves atom economy and minimizes waste generation.
| Strategy | Reaction Type | Conditions | Advantage |
| Aqueous Media | Suzuki Coupling | Water as solvent with a water-soluble ligand | Reduced use of organic solvents, easier product isolation |
| Microwave Irradiation | Heck Reaction | Microwave heating (150 °C, 20 min) | Drastically reduced reaction times |
| Heterogeneous Catalyst | Stille Coupling | Pd nanoparticles on charcoal | Catalyst can be filtered off and reused |
Optimization of Reaction Parameters and Yields through Mechanistic Understanding
A thorough understanding of the reaction mechanism is essential for the optimization of reaction parameters to achieve high yields and selectivity. For the predominant transition metal-catalyzed cross-coupling reactions, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the palladium catalyst. The choice of a suitable ligand is crucial to facilitate this step.
Transmetalation: In the Suzuki reaction, the transfer of the organic group from boron to palladium is often the rate-limiting step. The choice of base and solvent can significantly impact the efficiency of this step. In the Stille reaction, the transmetalation rate depends on the organic groups on the tin atom.
Reductive Elimination: This final step, which forms the C-C bond and regenerates the catalyst, is generally fast. The nature of the ligands on the palladium complex can influence the rate of reductive elimination.
By systematically varying parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time, the synthesis of this compound can be optimized. For instance, in a Suzuki coupling, a screen of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (e.g., toluene, dioxane, DMF) would be necessary to identify the optimal conditions for this specific transformation. researchgate.net
Addressing Synthetic Challenges and Proposing Innovative Solutions
The synthesis of this compound, a molecule with potential applications in medicinal chemistry and materials science, presents a unique set of challenges primarily centered around the creation of the carbon-carbon bond between the pyrimidine ring and the isobutenyl group. While no direct synthesis for this specific compound is extensively documented in publicly available literature, its structure suggests that modern palladium-catalyzed cross-coupling reactions would be the most viable synthetic routes. However, the application of these powerful reactions to the pyrimidine core, especially with a sterically demanding and potentially reactive alkenyl partner, is not without its difficulties. This section will explore the foreseeable synthetic challenges and propose innovative solutions based on advancements in organic synthesis.
A plausible and widely applicable approach for the synthesis of 5-alkenylpyrimidines involves the palladium-catalyzed cross-coupling of a 5-halopyrimidine with a suitable organometallic or alkenyl reagent. The three most prominent methods for such a transformation are the Suzuki, Heck, and Stille reactions. Each of these methodologies, while powerful, presents specific challenges in the context of synthesizing this compound.
Synthetic Challenges:
One of the primary challenges lies in the inherent electronic nature of the pyrimidine ring. The nitrogen atoms in the ring make it electron-deficient, which can influence its reactivity in catalytic cycles. Furthermore, the introduction of a sterically bulky group like the 2-methylprop-1-en-1-yl moiety at the C5 position can be challenging.
Substrate Availability and Stability: The synthesis of the required coupling partners, such as 5-bromopyrimidine or 5-iodopyrimidine, is a prerequisite. While these are commercially available, the corresponding organoboron or organotin reagent for the isobutenyl group, like (2-methylprop-1-en-1-yl)boronic acid or its esters for a Suzuki coupling, or the corresponding stannane for a Stille coupling, may require separate multi-step synthesis and can exhibit limited stability.
Steric Hindrance: The 2-methylprop-1-en-1-yl group is sterically demanding. This steric bulk can significantly hinder the crucial transmetalation and reductive elimination steps in the catalytic cycle of Suzuki and Stille couplings, potentially leading to low yields and slow reaction rates. researchgate.net
Regioselectivity in Heck Coupling: In a Heck reaction, where 5-halopyrimidine would be coupled with isobutylene, controlling the regioselectivity can be a significant issue. The reaction could potentially yield two different isomers, with the desired product being the one where the pyrimidine is attached to the C1 position of the isobutylene. Achieving high selectivity for the desired constitutional isomer can be difficult. buecher.delibretexts.org
Catalyst Deactivation and Ligand Choice: The choice of the palladium catalyst and, more importantly, the ancillary ligand is critical for a successful cross-coupling reaction. Standard phosphine ligands may not be effective for coupling with the sterically hindered and electron-rich pyrimidine system. Catalyst deactivation can also be a concern, leading to incomplete conversion. researchgate.net
Side Reactions: The presence of the double bond in the target molecule and the starting alkenyl partner can lead to side reactions such as isomerization or polymerization under the reaction conditions, especially at elevated temperatures often required for cross-coupling reactions.
Innovative Solutions:
Recent advancements in catalysis and synthetic methodology offer promising solutions to overcome these challenges. The development of highly active and specialized catalyst systems is at the forefront of these innovations.
Advanced Catalyst Systems: The use of modern, electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald or Fu groups, or N-heterocyclic carbene (NHC) ligands, has been shown to overcome the challenges of coupling sterically hindered substrates. researchgate.netorganic-chemistry.org These ligands can promote both the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions even with challenging substrates like aryl chlorides. researchgate.net Preformed palladium catalysts with tailored ligands are also being developed to improve stability and activity. acs.org
Alternative Coupling Partners and Methodologies: To circumvent issues with the stability or availability of specific organometallic reagents, alternative cross-coupling protocols can be considered. For instance, direct C-H activation/alkenylation of pyrimidine would be a highly atom-economical and innovative approach, avoiding the need for a pre-halogenated pyrimidine. nih.govresearchgate.net While challenging, this area of research is rapidly advancing.
Optimization of Reaction Conditions: The use of microwave irradiation can significantly accelerate reaction times and improve yields in cross-coupling reactions by providing rapid and uniform heating. The choice of solvent and base is also crucial and often requires careful screening to find the optimal conditions for a specific substrate combination.
Flow Chemistry: Employing continuous flow technology can offer better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, especially for reactions that are difficult to control in batch processes.
The following interactive data table summarizes the potential challenges and proposed innovative solutions for the synthesis of this compound via palladium-catalyzed cross-coupling reactions.
| Synthetic Challenge | Proposed Innovative Solution | Key Advantages of the Solution |
| Steric Hindrance | Use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. | Enhanced catalytic activity, improved yields, and faster reaction rates for sterically demanding substrates. |
| Catalyst Deactivation | Employment of preformed palladium catalysts or robust ligand systems. | Increased catalyst stability and longevity, leading to more efficient and reproducible reactions. |
| Poor Regioselectivity (Heck) | Judicious choice of catalyst, ligand, and reaction conditions. Cationic palladium intermediates can alter regioselectivity. | Higher yields of the desired constitutional isomer, minimizing purification challenges. |
| Substrate Availability | Development of robust methods for the synthesis of (2-methylprop-1-en-1-yl)boronic acid/esters or exploring direct C-H activation strategies. | Increased accessibility of starting materials and more atom-economical synthetic routes. |
| Side Reactions | Optimization of reaction temperature and time, potentially using microwave irradiation or flow chemistry for better control. | Minimized formation of byproducts, leading to cleaner reactions and easier purification. |
Design and Synthesis of Novel 5 2 Methylprop 1 En 1 Yl Pyrimidine Derivatives and Analogs
Principles for Rational Design of Structural Modifications
The rational design of novel derivatives of 5-(2-methylprop-1-en-1-yl)pyrimidine is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Modifications can be strategically introduced at two primary locations: the pyrimidine (B1678525) ring and the isopropenyl side chain.
Pyrimidine Ring Modifications: The pyrimidine ring offers several positions (C2, C4, and C6) for substitution. The introduction of various functional groups can modulate the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule. For instance, introducing hydrogen bond donors and acceptors can facilitate interactions with biological targets. Lipophilic groups can be added to enhance membrane permeability, while polar groups can improve aqueous solubility.
Isopropenyl Side Chain Modifications: The isopropenyl group at the C5 position is a key feature for structural diversification. Its double bond provides a handle for a variety of chemical transformations. The rationale for modifying this side chain includes exploring new binding interactions, altering the compound's conformation, and introducing new pharmacophoric elements. For example, increasing the length or rigidity of this side chain can probe deeper into a target's binding pocket.
A summary of rational design principles is presented in the table below.
| Structural Component | Modification Strategy | Rationale |
| Pyrimidine Ring (C2, C4, C6) | Introduction of hydrogen bond donors/acceptors (e.g., -NH2, -OH) | Enhance target binding affinity through specific hydrogen bonds. |
| Introduction of lipophilic groups (e.g., alkyl, aryl) | Improve membrane permeability and oral bioavailability. | |
| Introduction of polar groups (e.g., -COOH, -SO2NH2) | Increase aqueous solubility and reduce metabolic liability. | |
| Isopropenyl Side Chain | Saturation of the double bond | Increase conformational flexibility and metabolic stability. |
| Introduction of functional groups via the double bond | Introduce new pharmacophoric features for additional target interactions. | |
| Chain extension or cyclization | Explore larger binding pockets and constrain conformation for improved selectivity. |
Synthetic Strategies for Pyrimidine Ring Derivatization
The derivatization of the pyrimidine ring of this compound can be achieved through various established synthetic methodologies. These strategies often involve the initial synthesis of a functionalized pyrimidine core followed by the introduction of the isopropenyl side chain, or the direct functionalization of a pre-formed 5-substituted pyrimidine.
One common approach is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine. To introduce substituents at the C2, C4, and C6 positions, appropriately substituted starting materials can be employed. For instance, using a substituted amidine will result in a C2-substituted pyrimidine.
Another powerful technique is the use of cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. youtube.comwikipedia.orgnih.gov These palladium-catalyzed reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at halogenated positions of the pyrimidine ring. For example, a 2,4-dichloro-5-(2-methylprop-1-en-1-yl)pyrimidine could serve as a versatile intermediate for sequential and selective cross-coupling reactions to introduce different substituents at the C2 and C4 positions.
Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly for pyrimidines bearing electron-withdrawing groups and good leaving groups (e.g., halogens). Amines, alcohols, and thiols can be introduced at the C2, C4, and C6 positions through this mechanism.
| Reaction Type | Description | Example Application |
| Condensation Reaction | Cyclization of a 1,3-dicarbonyl compound with an amidine. | Synthesis of the initial pyrimidine ring with desired C2, C4, and C6 substituents. |
| Suzuki Coupling | Palladium-catalyzed reaction of a halopyrimidine with a boronic acid. | Introduction of aryl or heteroaryl groups at C2, C4, or C6. |
| Stille Coupling | Palladium-catalyzed reaction of a halopyrimidine with an organostannane. | Introduction of alkyl, alkenyl, or aryl groups. |
| Heck Reaction | Palladium-catalyzed reaction of a halopyrimidine with an alkene. | Introduction of alkenyl substituents. |
| SNAr Reaction | Displacement of a leaving group by a nucleophile. | Introduction of amino, alkoxy, or thioether groups. |
Synthetic Strategies for Modifications of the Isopropenyl Side Chain
The isopropenyl side chain of this compound offers a versatile platform for a range of chemical transformations to generate novel analogs.
Catalytic Hydrogenation: The double bond of the isopropenyl group can be readily reduced to the corresponding isobutyl group through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). This modification removes the planarity of the side chain and increases its conformational flexibility.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, leading to the formation of a primary alcohol. wikipedia.orglibretexts.orgyoutube.com This introduces a hydroxyl group at the terminal carbon of the side chain, which can serve as a handle for further functionalization, such as esterification or etherification.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperbenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups at adjacent carbons. uomosul.edu.iq
Cross-Metathesis: Olefin metathesis, catalyzed by ruthenium-based catalysts, can be employed to extend the isopropenyl side chain by reacting it with other alkenes. This allows for the introduction of longer and more complex side chains.
| Reaction Type | Reagents | Product | Potential for Further Derivatization |
| Catalytic Hydrogenation | H2, Pd/C | 5-Isobutylpyrimidine | Limited |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 2-(Pyrimidin-5-yl)-2-methylpropan-1-ol | Esterification, etherification, oxidation to aldehyde or carboxylic acid. |
| Epoxidation | m-CPBA | 5-(2-Methyloxiran-2-yl)pyrimidine | Ring-opening with various nucleophiles (amines, alcohols, thiols). |
| Cross-Metathesis | Grubbs' catalyst, another alkene | Extended alkenyl side chain | Further modifications of the newly formed double bond. |
Combinatorial Chemistry and High-Throughput Synthesis Approaches for Library Generation
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques can be employed. These approaches enable the rapid generation of large libraries of related compounds for biological screening.
A common strategy involves a "split-and-pool" synthesis on a solid support. For instance, a resin-bound pyrimidine core with multiple reactive sites can be subjected to a series of reactions in a combinatorial fashion. By splitting the resin into multiple portions at each step and reacting each portion with a different building block, a diverse library of compounds can be created.
Parallel synthesis is another valuable technique where reactions are carried out simultaneously in an array of reaction vessels, such as a 96-well plate. This allows for the systematic variation of substituents on the pyrimidine ring and the isopropenyl side chain. For example, a common intermediate, such as a halogenated this compound, can be reacted with a library of boronic acids in a parallel Suzuki coupling format.
Exploration of Structure-Activity Relationship (SAR) Methodologies for Derivatives (Theoretic and Mechanistic Focus)
The systematic analysis of the biological activity of the synthesized derivatives allows for the elucidation of the Structure-Activity Relationship (SAR). SAR studies provide crucial insights into the structural requirements for optimal activity and guide the design of next-generation compounds.
Theoretical Approaches: Computational methods play a significant role in modern SAR exploration.
Quantitative Structure-Activity Relationship (QSAR): This method involves the development of mathematical models that correlate the chemical structures of the compounds with their biological activities. By identifying key molecular descriptors (e.g., logP, molar refractivity, electronic parameters), QSAR models can predict the activity of unsynthesized compounds.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of the designed derivatives. This allows for the visualization of key interactions and helps in prioritizing compounds for synthesis.
Mechanistic Focus: Understanding the mechanism of action at a molecular level is crucial for rational drug design. SAR studies can provide clues about the binding interactions between the pyrimidine derivatives and their target. For example, the introduction of a hydrogen bond donor at a specific position that leads to a significant increase in activity suggests the presence of a complementary hydrogen bond acceptor in the target's binding site. By systematically probing the effects of steric bulk, electronic properties, and conformational flexibility, a detailed pharmacophore model can be constructed.
A hypothetical SAR study for a series of derivatives is presented below, illustrating how different modifications might influence biological activity.
| Derivative | R1 (C2) | R2 (C4) | Side Chain Modification | Hypothetical Activity | SAR Interpretation |
| 1 | -H | -H | Isopropenyl | Baseline | Parent compound for comparison. |
| 2 | -NH2 | -H | Isopropenyl | Increased | Potential hydrogen bond interaction at C2. |
| 3 | -H | -Cl | Isopropenyl | Decreased | Steric or electronic clash at C4. |
| 4 | -NH2 | -H | Isobutyl | Decreased | The planar isopropenyl group may be important for activity. |
| 5 | -NH2 | -H | 2-Hydroxy-2-methylpropyl | Increased | Hydroxyl group may form a key hydrogen bond. |
Advanced Spectroscopic and Structural Characterization of 5 2 Methylprop 1 En 1 Yl Pyrimidine and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5-(2-Methylprop-1-en-1-yl)pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular structure.
The proton (¹H) and carbon-13 (¹³C) NMR spectra form the basis of the structural analysis. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the pyrimidine (B1678525) ring protons and the protons of the 2-methylprop-1-en-1-yl substituent. The pyrimidine protons at positions 2, 4, and 6 would likely appear as singlets or doublets in the aromatic region (typically δ 8.5-9.5 ppm), with their exact chemical shifts influenced by the electronic effects of the alkenyl substituent. The vinyl proton of the substituent would resonate in the olefinic region (δ 5.5-6.5 ppm), and the two methyl groups would appear as distinct singlets in the aliphatic region (δ 1.8-2.5 ppm).
The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the pyrimidine ring carbons (δ 140-160 ppm) and the carbons of the 2-methylprop-1-en-1-yl group, including the quaternary and methyl carbons.
To definitively establish the connectivity of the atoms, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the 2-methylprop-1-en-1-yl substituent. For instance, a cross-peak between the vinyl proton and the methyl protons would establish their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the pyrimidine ring and the substituent. A key correlation would be expected between the vinyl proton of the substituent and the C5 carbon of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry around the double bond and the preferred conformation of the substituent relative to the pyrimidine ring. For example, a NOE between a pyrimidine ring proton (e.g., H4 or H6) and the vinyl proton or one of the methyl groups would provide insight into the molecule's three-dimensional structure.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous substituted pyrimidines.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | ~9.1 | ~158.0 |
| H4 | ~8.8 | ~156.5 |
| H6 | ~8.8 | ~156.5 |
| C2 | ~158.0 | |
| C4 | ~156.5 | |
| C5 | ~130.0 | |
| C6 | ~156.5 | |
| Vinyl-H | ~6.2 | ~125.0 |
| Vinyl-C | ~135.0 | |
| Quaternary-C | ~140.0 | |
| Methyl-H (x2) | ~2.1 | ~22.0, ~23.0 |
| Methyl-C (x2) | ~22.0, ~23.0 |
Beyond initial structure determination, advanced NMR techniques can probe the conformational dynamics of this compound. The rotation around the single bond connecting the pyrimidine ring and the alkenyl substituent can be investigated using variable temperature (VT) NMR studies. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers to rotation and the relative populations of different conformers.
Furthermore, advanced NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to quantitatively determine inter-proton distances, which can then be used to build a detailed 3D model of the predominant conformation in solution. This is particularly relevant for understanding how the bulky 2-methylprop-1-en-1-yl group orients itself with respect to the planar pyrimidine ring.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of its molecular geometry. The analysis would confirm the planarity of the pyrimidine ring and provide accurate measurements of the bond lengths and angles within both the ring and the substituent. This data is invaluable for validating theoretical calculations and understanding the electronic effects of the substituent on the pyrimidine ring.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphic forms can exhibit distinct physical properties. A systematic crystallographic study would involve screening for different polymorphs of this compound by varying crystallization conditions such as solvent, temperature, and cooling rate. Each polymorph would be characterized by its unique unit cell parameters and space group.
Based on the analysis of similar pyrimidine derivatives, a hypothetical set of crystallographic data is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1040 |
| Z | 4 |
The crystal packing of this compound would be dictated by a combination of intermolecular interactions. While the molecule lacks strong hydrogen bond donors, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. In the absence of a suitable donor, weak C-H···N interactions may play a role in the crystal packing.
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization.
For this compound, HRMS would be used to determine its accurate mass, which in turn would confirm its molecular formula (C₈H₁₀N₂). This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.
Upon ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation. The analysis of the resulting fragment ions provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted:
Loss of a methyl radical (•CH₃): A common fragmentation for molecules containing a tertiary butyl or isopropenyl group is the loss of a methyl radical to form a stable cation. This would result in a fragment ion with an m/z corresponding to [M-15]⁺.
Cleavage of the C-C bond between the ring and the substituent: The bond connecting the pyrimidine ring and the 2-methylprop-1-en-1-yl group can cleave, leading to the formation of a pyrimidinyl cation and a 2-methylprop-1-en-1-yl radical, or vice versa.
Retro-Diels-Alder reaction: Pyrimidine rings can undergo a characteristic retro-Diels-Alder fragmentation, leading to the cleavage of the ring into smaller, neutral and charged fragments.
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a neutral molecule of hydrogen cyanide.
By analyzing the m/z values of the parent ion and the various fragment ions, a detailed fragmentation map can be constructed, providing further confirmation of the molecule's structure.
A summary of the expected key ions in the mass spectrum is provided in the table below.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 134 | [C₈H₁₀N₂]⁺• (Molecular Ion) | - |
| 119 | [C₇H₇N₂]⁺ | Loss of •CH₃ |
| 79 | [C₄H₃N₂]⁺ | Cleavage of the substituent |
| 55 | [C₄H₇]⁺ | Cleavage of the pyrimidine ring |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. These techniques are highly sensitive to the specific functional groups present within a molecule and can provide valuable insights into its conformational arrangement. In the context of this compound and its analogs, FT-IR and Raman spectroscopy are instrumental in confirming the presence of key structural motifs and understanding the molecule's three-dimensional structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes based on the energy shift of the scattered photons. researchgate.net These two techniques are complementary, as some vibrational modes may be more active in the infrared spectrum while others are more prominent in the Raman spectrum. researchgate.net
For this compound, the vibrational spectra would be characterized by contributions from both the pyrimidine ring and the 2-methylprop-1-en-1-yl substituent. The pyrimidine ring exhibits a set of characteristic vibrational modes, including C-H stretching, C-N stretching, and ring breathing vibrations. The 2-methylprop-1-en-1-yl group would introduce additional vibrational signatures, such as C=C stretching from the alkene bond, C-H stretching and bending from the methyl and vinyl protons, and skeletal vibrations of the branched alkyl chain.
A comprehensive analysis of the FT-IR and Raman spectra of pyrimidine derivatives allows for the assignment of specific vibrational bands to their corresponding functional groups and motions. ijfans.orgnih.gov This information is crucial for confirming the molecular structure and can also be used to study intermolecular interactions, such as hydrogen bonding, which can influence the vibrational frequencies.
Furthermore, subtle shifts in the vibrational frequencies can provide insights into the conformational preferences of the molecule. For instance, the rotational orientation of the 2-methylprop-1-en-1-yl group relative to the pyrimidine ring may influence the positions and intensities of certain vibrational bands. By comparing experimental spectra with theoretical calculations, it is possible to identify the most stable conformers and understand the dynamics of conformational changes.
Below is an interactive data table summarizing the expected characteristic vibrational frequencies for the key functional groups present in this compound, based on data from analogous pyrimidine and alkene-substituted aromatic compounds. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Pyrimidine Ring | C-H Stretching | 3100 - 3000 | FT-IR, Raman |
| C=N Stretching | 1600 - 1500 | FT-IR, Raman | |
| C-N Stretching | 1350 - 1250 | FT-IR, Raman | |
| Ring Breathing | 1000 - 950 | Raman | |
| 2-Methylprop-1-en-1-yl | =C-H Stretching | 3100 - 3000 | FT-IR, Raman |
| C=C Stretching | 1680 - 1640 | FT-IR, Raman | |
| C-H Bending (out-of-plane) | 1000 - 650 | FT-IR | |
| Methyl Group (CH₃) | Asymmetric Stretching | ~2960 | FT-IR, Raman |
| Symmetric Stretching | ~2870 | FT-IR, Raman | |
| Asymmetric Bending | ~1450 | FT-IR, Raman | |
| Symmetric Bending | ~1375 | FT-IR, Raman |
Note: The exact frequencies can vary depending on the molecular environment and substitution pattern.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for the assignment of the absolute stereochemistry of chiral compounds. saschirality.orgchiralabsxl.com While this compound itself is achiral, the introduction of chiral centers into its analogs would necessitate the use of chiroptical spectroscopy for their unambiguous stereochemical characterization.
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. saschirality.org This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. For chiral derivatives of this compound, the pyrimidine ring and the alkene moiety act as chromophores. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereogenic centers.
VCD spectroscopy, a vibrational counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light. saschirality.org VCD provides detailed stereochemical information based on the vibrational transitions of the molecule. nih.gov An advantage of VCD is that it probes the chirality of the entire molecule, as all fundamental vibrational modes can potentially exhibit a VCD signal. This can be particularly useful for molecules with multiple chiral centers or complex conformational landscapes. mdpi.com
The definitive assignment of absolute configuration using chiroptical spectroscopy typically involves a comparison of the experimentally measured spectra with those predicted from quantum chemical calculations. saschirality.org By calculating the theoretical ECD and VCD spectra for a specific enantiomer, a direct comparison with the experimental data can establish the absolute stereochemistry of the synthesized or isolated compound. chiralabsxl.com This combined experimental and theoretical approach has become the gold standard for the stereochemical assignment of chiral molecules.
For any chiral derivative of this compound, the following steps would be essential for stereochemical assignment:
Experimental Measurement: Acquisition of high-quality ECD and VCD spectra of the chiral analog.
Conformational Search: Computational identification of the low-energy conformers of the molecule.
Spectral Calculation: Quantum chemical calculation of the Boltzmann-averaged ECD and VCD spectra based on the identified conformers.
Comparison and Assignment: Comparison of the experimental and calculated spectra to determine the absolute configuration.
The sensitivity of chiroptical techniques to the three-dimensional arrangement of atoms makes them indispensable for the structural elucidation of chiral pyrimidine derivatives, ensuring the correct assignment of their stereochemistry, which is often critical for their biological activity and pharmacological properties.
Computational Chemistry and Theoretical Studies of 5 2 Methylprop 1 En 1 Yl Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric parameters of molecules. For pyrimidine (B1678525) derivatives, such as 5-(2-methylprop-1-en-1-yl)pyrimidine, DFT methods can provide accurate predictions of their structure and reactivity. These computational approaches have been widely applied to various substituted pyrimidines to understand their biological activities and chemical behavior.
Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors
The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are valuable in predicting how the molecule will interact with other chemical species. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile in chemical reactions.
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The nitrogen atoms of the pyrimidine ring and the π-system of the propenyl group are likely contributors, influencing its nucleophilic character. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO is expected to be distributed over the pyrimidine ring, indicating its potential to accept electrons in reactions. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is anticipated, suggesting a balance between stability and reactivity, typical for many organic molecules. |
| Electronegativity (χ) | The tendency of the molecule to attract electrons. | The presence of electronegative nitrogen atoms will contribute to a significant electronegativity value. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | This value will provide insight into the molecule's overall stability. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | This index will quantify the electrophilic nature of the pyrimidine ring, which is often electron-deficient. |
Note: The values in this table are qualitative predictions based on the general electronic properties of pyrimidine derivatives and have not been determined from specific computational studies on this compound.
Prediction of Spectroscopic Parameters and Conformational Preferences
DFT calculations are a reliable tool for predicting various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters, computational chemists can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.
Furthermore, these calculations can explore the conformational preferences of this compound. The rotation around the single bond connecting the propenyl group to the pyrimidine ring can lead to different conformers with varying energies. By mapping the potential energy surface as a function of this dihedral angle, the most stable conformation(s) can be identified. This information is critical for understanding how the molecule's shape influences its interactions with its environment.
Analysis of Molecular Electrostatic Potentials and Charge Distribution
The molecular electrostatic potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions typically indicate negative potential, associated with electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack.
For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The hydrogen atoms and the propenyl group would likely exhibit positive potential. This analysis of charge distribution provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the influence of the surrounding environment.
Solvent Effects and Solvation Dynamics
The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations explicitly including solvent molecules (such as water) can provide detailed insights into solvation effects. These simulations can reveal how solvent molecules arrange themselves around the solute and how they affect its conformational preferences and dynamics.
By analyzing the interactions between this compound and the surrounding solvent molecules, it is possible to understand its solubility and how the solvent mediates its interactions with other molecules. The dynamics of the solvation shell, including the exchange of solvent molecules between the first solvation shell and the bulk solvent, can also be investigated.
| Simulation Aspect | Information Gained | Relevance to this compound |
| Conformational Sampling | Identification of low-energy conformations and their relative populations. | Understanding the dominant shapes the molecule adopts in solution. |
| Flexibility Analysis | Quantifying the motion of different parts of the molecule. | Assessing the rigidity or flexibility of the pyrimidine ring and the propenyl substituent. |
| Radial Distribution Functions | Describing the arrangement of solvent molecules around specific atoms of the solute. | Revealing the specific hydration patterns around the nitrogen atoms and the hydrocarbon portion. |
| Hydrogen Bonding Dynamics | Analyzing the formation and lifetime of hydrogen bonds with protic solvents. | Understanding the strength and nature of interactions with solvents like water. |
Note: This table outlines the potential insights that could be gained from MD simulations of this compound.
Molecular Modeling and Docking Studies for Hypothetical Biological Interactions (Computational Methodology)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode. nih.govremedypublications.com
A hypothetical molecular docking study of this compound could be conducted to explore its potential as an inhibitor for a biologically relevant target, such as a protein kinase, which are common targets for pyrimidine-based drugs. nih.gov The computational methodology for such a study would typically involve the following steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) would be obtained from a repository like the Protein Data Bank (PDB). The structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The ligand, this compound, would be built using molecular modeling software and its geometry optimized to find the lowest energy conformation.
Grid Generation: A grid box is defined around the active site of the receptor. This box specifies the region where the docking software will search for possible binding poses of the ligand. mdpi.com
Docking Simulation: Software such as AutoDock Vina or Schrödinger's Glide would be used to perform the docking calculations. mdpi.comeurekaselect.com The program systematically samples different conformations and orientations of the ligand within the defined active site, calculating a binding score for each pose. These scores, often expressed in kcal/mol, estimate the binding free energy of the ligand-receptor complex. mdpi.com
Analysis of Results: The resulting poses are ranked based on their docking scores. mdpi.com The best-ranked pose is then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.
The results of such a hypothetical study could be summarized in a table detailing the predicted binding affinity and the specific interactions observed.
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase (e.g., 5FGK) | -7.8 | LEU83, VAL91, ALA146 | Hydrophobic |
| LYS89 | Hydrogen Bond (with Pyrimidine N) | ||
| PHE145 | π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
The theoretical framework for developing a QSAR model for derivatives of this compound would involve these stages:
Data Set Generation: A series of derivatives would be designed by modifying the parent structure of this compound. This could involve adding various substituents to the pyrimidine ring or the methylpropene group. The biological activity (e.g., inhibitory concentration, IC50) of these compounds against a specific target would be required, either from experimental testing or, in a purely theoretical study, as hypothetical values. For modeling purposes, activity values are often converted to a logarithmic scale (pIC50).
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using software like Dragon. These descriptors quantify various aspects of the molecule's structure and properties, including lipophilic (e.g., logP), electronic (e.g., dipole moment, HOMO/LUMO energies), topological, and steric parameters. researchgate.net
Model Development and Validation: Statistical methods are used to build an equation that correlates the descriptors with biological activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques. nih.govtandfonline.com The generated model's statistical quality and predictive power are then rigorously validated using methods like leave-one-out cross-validation (Q²), and external validation with a test set of compounds not used in model generation. eurekaselect.comtandfonline.com
A hypothetical QSAR data table might include various derivatives and their associated descriptors and activities.
| Compound | Substituent (R) | logP | Molecular Weight | HOMO Energy (eV) | Hypothetical pIC50 |
|---|---|---|---|---|---|
| 1 | -H | 2.1 | 148.2 | -6.5 | 5.2 |
| 2 | 4-Cl | 2.8 | 182.6 | -6.8 | 5.9 |
| 3 | 4-OH | 1.5 | 164.2 | -6.2 | 6.1 |
| 4 | 4-NH2 | 1.3 | 163.2 | -6.1 | 6.5 |
| 5 | 4-NO2 | 2.0 | 193.2 | -7.2 | 4.8 |
The resulting QSAR equation, for instance, from an MLR model, might look like: pIC50 = β0 + β1(logP) + β2(HOMO) + ... This model would highlight which properties are most important for the desired biological activity.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, it is possible to identify intermediates, and more importantly, transition states, which correspond to the energy maxima along the reaction pathway. The energy of the highest transition state determines the activation energy and thus the rate of the reaction. nih.gov
A theoretical study on a reaction involving this compound, such as an electrophilic substitution on the pyrimidine ring, would be performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). researchgate.net The elucidation of the reaction mechanism would proceed as follows:
Reactant and Product Optimization: The geometries of the reactant(s) (e.g., this compound and an electrophile) and the final product(s) are optimized to find their minimum energy structures.
Transition State Searching: A search is conducted for the transition state structure connecting the reactants and products (or intermediates). This is a critical step that involves algorithms designed to locate saddle points on the potential energy surface.
Frequency Calculations: Once a stationary point (minimum or transition state) is located, frequency calculations are performed. For a minimum energy structure (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product minima on the potential energy surface.
Such studies provide fundamental insights into the reactivity of the molecule, explaining why reactions occur at certain positions and under specific conditions, which is invaluable for synthetic chemistry. For pyrimidine nucleosides, similar methods have been used to understand excited-state decay mechanisms and photostability. researchgate.netnih.gov
Mechanistic Biological Investigations of 5 2 Methylprop 1 En 1 Yl Pyrimidine and Its Analogs in Vitro Focus
In Vitro Enzyme Inhibition Studies
Should 5-(2-Methylprop-1-en-1-yl)pyrimidine be investigated as a potential enzyme inhibitor, the following studies would be critical to characterizing its activity.
Initial screening would determine if the compound exhibits inhibitory activity against a specific enzyme or a panel of enzymes, such as kinases, which are common targets for pyrimidine (B1678525) analogs. nih.gov If inhibition is observed, kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.
Key parameters determined from these studies include:
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce enzyme activity by 50%.
Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity.
These experiments would allow for the construction of Lineweaver-Burk or Michaelis-Menten plots to visualize the kinetic behavior and confirm the mode of inhibition.
To understand how This compound might interact with its target enzyme at a molecular level, techniques such as X-ray crystallography or computational molecular docking would be employed. These methods can reveal the specific amino acid residues within the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. For other pyrimidine-based inhibitors, interactions with the hinge region of kinase ATP-binding sites are frequently observed. nih.gov
Receptor Binding Assays and Ligand-Receptor Interaction Analysis (In Vitro)
If the compound is hypothesized to act via a receptor-mediated pathway, its binding characteristics would be evaluated using in vitro assays.
Radioligand binding assays are a common method to quantify the affinity of a compound for a specific receptor. nih.gov These assays involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. nih.gov
From these competition binding assays, the following parameters can be determined:
Kₐ (Association constant) and Kₑ (Dissociation constant): These values describe the affinity of the ligand for the receptor.
Selectivity: By testing the compound against a panel of different receptors, its selectivity can be determined. A highly selective compound will bind with high affinity to its target receptor and with significantly lower affinity to other receptors.
The following table illustrates hypothetical data that could be generated from such an assay for a pyrimidine analog.
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. Target Receptor |
| Target Receptor A | 15 | - |
| Receptor B | 350 | 23-fold |
| Receptor C | >10,000 | >667-fold |
| Receptor D | 850 | 57-fold |
In addition to binding at the primary (orthosteric) site, a compound might bind to a secondary (allosteric) site on a receptor, thereby modulating the binding or effect of the endogenous ligand. Assays can be designed to detect such allosteric modulation, for instance, by observing a change in the affinity or efficacy of the primary ligand in the presence of the test compound.
Methodologies for Cellular Target Identification (In Vitro Cell-Based Systems)
Identifying the specific cellular target(s) of a novel bioactive compound is a crucial step in understanding its mechanism of action. nih.gov Several in vitro methodologies are available for this purpose.
One prominent approach is affinity-based chemical proteomics . mdpi.com This involves synthesizing a derivative of This compound that incorporates a reactive group and a reporter tag (e.g., biotin). This chemical probe is then incubated with cell lysates or intact cells. nih.gov The probe covalently binds to its protein targets, which can then be isolated using the reporter tag (e.g., with streptavidin beads) and identified via mass spectrometry. mdpi.com
Another method is the use of genetic approaches in cell-based systems. For example, creating a library of cells with different gene knockdowns or knockouts and then screening for resistance or hypersensitivity to the compound can help identify the protein target or pathway affected by the compound. nih.gov
Further validation of potential targets identified through these methods would typically involve techniques such as Western blotting or immunoprecipitation to confirm the interaction between the compound and the target protein. nih.gov
Chemical Proteomics and Affinity-Based Probing
To identify the cellular targets of This compound , chemical proteomics would be a primary strategy. This approach utilizes chemical probes to capture and identify protein binding partners in a complex biological sample, such as a cell lysate. nih.gov
An affinity-based probe would be synthesized by modifying the structure of This compound . This typically involves incorporating two key features: a reactive group for covalent modification of the target and a reporter tag for detection and enrichment. nih.gov For instance, a photo-activatable group like a diazirine could be introduced to allow for light-induced cross-linking to the target protein upon binding. An alkyne or biotin (B1667282) tag would also be included to enable subsequent "click chemistry" or streptavidin-based enrichment of the cross-linked protein-probe complexes. nih.govnih.gov
The probe would be incubated with cell lysates or intact cells. After activation of the reactive group, the tagged proteins would be isolated and identified using mass spectrometry. This would generate a list of potential protein targets of This compound . Competitive activity-based protein profiling (ABPP) could further validate these interactions, where the unmodified compound is used to compete with the probe for binding to the target. nih.gov
Hypothetical Data from Affinity-Based Probing:
| Probe Compound | Potential Protein Target | Cellular Compartment | Enrichment Factor |
| Alkyne-tagged this compound | Kinase X | Cytoplasm | 15.2 |
| Alkyne-tagged this compound | Dehydrogenase Y | Mitochondria | 8.7 |
| Biotin-tagged this compound | Transcription Factor Z | Nucleus | 5.1 |
Genetic Perturbation Screens in Model Organisms and Cell Lines
Genetic perturbation screens, such as those using CRISPR-Cas9 technology, could be employed to identify genes that either enhance or suppress the cellular effects of This compound . nih.govnih.gov These screens can provide insights into the compound's mechanism of action by revealing the genetic pathways it interacts with. springernature.com
In a typical screen, a library of guide RNAs targeting thousands of genes would be introduced into a population of cells. nih.gov This population would then be treated with This compound . By sequencing the guide RNAs present in the surviving and non-surviving cell populations, researchers can identify genes whose knockout confers resistance or sensitivity to the compound. youtube.comresearchgate.net For example, if knocking out a specific gene results in increased cell survival in the presence of the compound, it might suggest that the protein encoded by that gene is a target of or is involved in the same pathway as the compound.
Illustrative Results from a Hypothetical CRISPR Screen:
| Gene Knockout | Phenotype in Presence of Compound | Potential Implication |
| Gene A | Increased Cell Viability | Gene A may be a pro-apoptotic factor activated by the compound's pathway. |
| Gene B | Decreased Cell Viability | Gene B may be a resistance factor or part of a parallel survival pathway. |
| Gene C (Kinase X) | Increased Cell Viability | Gene C may be the direct target of the compound, and its loss abrogates the compound's effect. |
In Vitro Studies of Cellular Signaling Pathway Modulation and Downstream Effects
Once potential targets or pathways are identified, further in vitro studies would be necessary to elucidate how This compound modulates cellular signaling. If chemical proteomics suggests a kinase as a target, kinase activity assays would be performed to confirm inhibition or activation.
The impact on downstream signaling pathways would be assessed using techniques like Western blotting to measure changes in the phosphorylation status of key signaling proteins. For example, if the compound targets a component of the MAPK pathway, changes in the phosphorylation of ERK, JNK, and p38 could be monitored. nih.gov The malfunctioning of signaling pathways like NF-κB, Akt, and p53 is common in various diseases, and the effect of the compound on these pathways would be a key area of investigation. nih.gov
Elucidation of Structure-Mechanism Relationships (SMR) for Biological Activity
To understand the relationship between the chemical structure of This compound and its biological activity, a series of analogs would be synthesized and tested. nih.gov Modifications would be systematically made to different parts of the molecule, such as the pyrimidine ring and the 2-methylprop-1-en-1-yl group. mdpi.comnih.gov
For example, analogs could include:
Saturation of the double bond in the side chain.
Alteration of the substitution pattern on the pyrimidine ring.
Replacement of the pyrimidine core with other heterocyclic scaffolds.
These analogs would be evaluated in the same in vitro assays to determine how these structural changes affect target binding, cellular activity, and pathway modulation. This systematic approach allows for the identification of the key chemical features, or pharmacophore, responsible for the observed biological effects. These studies are crucial for optimizing the potency and selectivity of the compound.
Advanced Applications and Future Research Directions for 5 2 Methylprop 1 En 1 Yl Pyrimidine
Supramolecular Chemistry and Self-Assembly (Theoretical and Exploratory)
The unique electronic and structural characteristics of 5-(2-Methylprop-1-en-1-yl)pyrimidine make it a compelling candidate for theoretical exploration in supramolecular chemistry and self-assembly.
Design of Molecular Recognition Motifs and Non-Covalent Interactions
The pyrimidine (B1678525) core of this compound is rich in nitrogen atoms, which can act as hydrogen bond acceptors. This inherent property allows for the design of specific molecular recognition motifs. The aromatic system of the pyrimidine ring can also participate in π-π stacking interactions, a crucial force in the construction of self-assembled supramolecular structures. The interplay of these non-covalent interactions is a key area of investigation in crystal engineering, where the goal is to create novel crystalline networks with desired physicochemical properties. uomphysics.net
Theoretical studies can model how the 2-methylprop-1-en-1-yl group influences the steric and electronic environment of the pyrimidine ring, thereby modulating its participation in non-covalent interactions. Quantum chemical calculations could be employed to explore these weak interactions and validate theoretical models. uomphysics.net
Table 1: Theoretical Non-Covalent Interactions of this compound
| Interaction Type | Potential Participating Atoms/Groups | Theoretical Significance |
|---|---|---|
| Hydrogen Bonding | Pyrimidine nitrogen atoms with hydrogen bond donors | Directional control in self-assembly |
| π-π Stacking | Pyrimidine ring with other aromatic systems | Stabilization of supramolecular architectures |
| C-H···π Interactions | Methyl groups with the pyrimidine ring of another molecule | Fine-tuning of molecular packing |
Fabrication of Functional Supramolecular Architectures
Building on the principles of molecular recognition, this compound could theoretically be used to fabricate functional supramolecular architectures. By carefully selecting complementary molecules, it may be possible to guide the self-assembly process to form specific structures such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional frameworks. These ordered assemblies could exhibit interesting properties, for example, by creating channels for guest molecules or forming liquid crystalline phases. The electron-withdrawing nature of the pyrimidine ring could also be exploited in the design of materials with specific electronic properties. researchgate.net
Exploration in Catalysis and Photocatalysis (Theoretical and Proof-of-Concept Studies)
The application of pyrimidine derivatives in catalysis is an emerging area of interest. The nitrogen atoms in the pyrimidine ring can coordinate with metal centers, suggesting that this compound could serve as a ligand in organometallic catalysis. Phase transfer catalysis is another area where related compounds have shown utility, indicating a potential avenue for exploration. dauniv.ac.inresearchgate.net
In the realm of photocatalysis, the π-conjugated system of the pyrimidine ring could be harnessed to absorb light and participate in photoinduced electron transfer processes. Theoretical studies could investigate the excited state properties of this compound and its potential to act as a photosensitizer or a photocatalyst in various organic transformations.
Theoretical and Experimental Investigation of Materials Science Applications
The incorporation of azaheterocycles like pyrimidine into π-conjugated systems is a known strategy for developing advanced materials with tailored "electro-optic" properties. researchgate.net The strong electron-withdrawing character and aromaticity of the pyrimidine ring make this compound a promising building block for new organic materials. researchgate.net Theoretical modeling can predict the electronic band structure and charge transport properties of polymers or molecular crystals derived from this compound.
Table 2: Potential Materials Science Applications of this compound-based Materials
| Material Type | Potential Application | Theoretical Basis |
|---|---|---|
| Organic Semiconductors | Field-effect transistors (OFETs) | π-conjugated system for charge transport |
| Emissive Materials | Organic light-emitting diodes (OLEDs) | Tunable electronic properties for light emission |
| Nonlinear Optical Materials | Optical switching and frequency conversion | High dipolar interaction of the pyrimidine ring researchgate.net |
Integration into Advanced Organic Synthesis Methodologies as a Building Block
Functionalized pyrimidines are widely recognized as valuable building blocks in drug discovery and the synthesis of agrochemicals. lifechemicals.com The 2-methylprop-1-en-1-yl group in this compound offers a reactive handle for a variety of chemical transformations. The double bond can undergo reactions such as addition, oxidation, or metathesis, allowing for the elaboration of the molecular structure. This makes the compound a versatile precursor for the synthesis of more complex molecules with potential biological activity. For instance, related pyrimidine structures have been used in the synthesis of potential antibacterial agents. dauniv.ac.in
Unexplored Reactivity and Novel Transformation Pathways
The unique combination of a pyrimidine ring and an alkene substituent in this compound suggests the potential for unexplored reactivity and novel transformation pathways. For example, intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems. The reactivity of the pyrimidine ring itself, such as susceptibility to nucleophilic aromatic substitution, could be influenced by the 2-methylprop-1-en-1-yl group. Furthermore, novel ring transformations, as have been observed in other substituted pyrimidines, could potentially be induced under specific reaction conditions. rsc.org The oxidative dearomatization of the furan ring in related systems to generate new reactive intermediates points towards the possibility of analogous transformations with the pyrimidine core under suitable conditions. mdpi.com
Strategic Directions for Future Academic and Interdisciplinary Investigations
The unique structural attributes of this compound, particularly the presence of the isobutenyl group at the C5 position, present a compelling case for focused academic and interdisciplinary research. While the pyrimidine core is a well-established pharmacophore in medicinal chemistry, the specific contributions of the alkenyl substituent to the molecule's physicochemical properties and biological activities remain largely unexplored. mdpi.comgsconlinepress.comgsconlinepress.com Future investigations should be strategically directed towards elucidating these aspects, thereby unlocking the full therapeutic and scientific potential of this compound and its derivatives.
A primary avenue for future academic inquiry lies in the comprehensive exploration of its potential as a lead compound in drug discovery. mdpi.comnih.gov Given the diverse pharmacological activities associated with the pyrimidine scaffold, including anticancer, antimicrobial, and anti-inflammatory properties, a systematic screening of this compound against a broad panel of biological targets is warranted. orientjchem.org This could unveil novel therapeutic applications and provide a foundation for subsequent structure-activity relationship (SAR) studies.
Interdisciplinary collaboration will be crucial for accelerating research and development. The interface of synthetic organic chemistry, computational modeling, and chemical biology will be particularly important. For instance, computational studies could predict potential biological targets and guide the rational design of new derivatives with enhanced potency and selectivity. mdpi.com Synthetic chemists can then develop efficient routes to these novel compounds, which can be evaluated by biologists to validate the computational predictions and assess their therapeutic potential.
Further strategic directions for academic and interdisciplinary investigations are outlined in the following table:
| Research Area | Key Objectives | Potential Interdisciplinary Collaborations |
| Medicinal Chemistry | To synthesize novel derivatives by modifying the isobutenyl group and the pyrimidine core. To establish a comprehensive structure-activity relationship (SAR) profile. | - Computational Chemistry- Pharmacology |
| Chemical Biology | To identify and validate the biological targets of this compound and its analogs. To elucidate the mechanism of action at the molecular level. | - Molecular Biology- Biochemistry |
| Pharmacology | To evaluate the in vitro and in vivo efficacy of lead compounds in relevant disease models. To assess the pharmacokinetic and pharmacodynamic properties. | - Preclinical Development- Toxicology |
| Materials Science | To investigate the potential of the compound as a building block for novel organic materials. To explore its applications in areas such as organic electronics or sensor technology. | - Polymer Chemistry- Physics |
By pursuing these strategic directions, the scientific community can systematically unravel the therapeutic and technological potential of this compound, paving the way for the development of new drugs and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
